GemcitabineHcl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Gemcitabine hydrochloride involves several steps. One common method starts with the preparation of 2-deoxy-D-erythro-2,2-difluoro-ribofuranose-3,5-dibenzoate, an intermediate compound. This intermediate is then subjected to a reduction process using diisobutyl-aluminium hydride (DIBAL) in toluene . Another method involves the preparation of 3’,5’ and N-protected cytidine, followed by oxidation to obtain a 2’-keto-cytidine intermediate. This intermediate is then converted to Gemcitabine through catalytic deoxidation bi-fluorination .

Industrial Production Methods: Industrial production of Gemcitabine hydrochloride typically involves the use of novel solvents such as water-miscible ethers for the isolation of the compound from a mixture of α and β anomers . The purification process often includes chromatography and crystallization techniques to achieve the required purity levels .

Analyse Des Réactions Chimiques

Types of Reactions: Gemcitabine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a nucleoside metabolic inhibitor that mimics one of the building blocks of RNA and DNA, disrupting the ability of cells to make DNA and proteins .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of Gemcitabine hydrochloride include diisobutyl-aluminium hydride (DIBAL), toluene, and various protective groups for hydroxyls . The reaction conditions often involve specific temperatures and solvents to ensure the desired chemical transformations.

Major Products Formed: The major products formed from the reactions involving Gemcitabine hydrochloride are its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP), which inhibit processes required for DNA synthesis .

Applications De Recherche Scientifique

Gemcitabine hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is extensively used in cancer research and treatment due to its ability to inhibit DNA synthesis and induce cell death . Recent studies have explored its use in nanotherapeutics for targeted drug delivery in cancer treatment . Additionally, Gemcitabine hydrochloride is being investigated for its potential antiviral effects .

Mécanisme D'action

Gemcitabine hydrochloride is a pro-drug that must be phosphorylated by deoxycytidine kinase to become active. The active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP), inhibit ribonucleotide reductase and DNA polymerase, leading to the incorporation of dFdCTP into DNA. This incorporation disrupts DNA synthesis and results in cell death . The compound primarily targets rapidly dividing cells, making it effective against cancer cells .

Comparaison Avec Des Composés Similaires

Gemcitabine hydrochloride is similar to other nucleoside analogs, such as cytarabine and fludarabine. it has a wider spectrum of antitumor activity compared to these compounds . Cytarabine, for example, is primarily used to treat leukemia, while Gemcitabine hydrochloride is effective against a broader range of cancers . The unique structure of Gemcitabine hydrochloride, with two fluorine atoms replacing the hydroxyl group on the ribose, contributes to its enhanced efficacy and specificity .

List of Similar Compounds:- Cytarabine

- Fludarabine

- Cladribine

- Decitabine

Gemcitabine hydrochloride stands out due to its broader spectrum of activity and its ability to target a wide range of cancers .

Propriétés

Numéro CAS |

12111-03-9 |

|---|---|

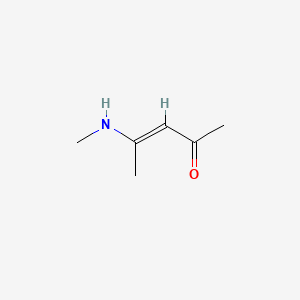

Formule moléculaire |

C9H11F2N3O5 |

Poids moléculaire |

0 |

Synonymes |

4-aMino-1-((2S,4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxyMethyl)tetrahydrofuran-2-yl)pyriMidin-2(1H)-one (Hydrochloride) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.